molecular formula C18H20BrN3O3S B2762473 2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1448130-62-8

2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2762473
CAS No.: 1448130-62-8
M. Wt: 438.34
InChI Key: OCHNAISXKGFLSD-UHFFFAOYSA-N
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Description

2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide (CAS 1448130-62-8) is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and oncology research. This compound features a complex molecular structure with a brominated benzene sulfonamide group linked to a piperidine-methyl moiety that is further functionalized with an isonicotinoyl group. The integration of these pharmacophores suggests potential for multifaceted biological activity. Its molecular formula is C18H20BrN3O3S and it has a molecular weight of 438.3 g/mol . This compound is primarily investigated for its potential as an anti-tumor agent. Research on structurally related benzenesulfonamide derivatives has demonstrated potent activity in inhibiting tumor cell proliferation and migration, and in triggering a form of programmed cell death known as ferroptosis . The mechanism of action for such compounds often involves targeting key regulatory pathways in cancer cells. Specifically, related sulfonamides have been shown to bind to and inhibit the NRF2 protein, a critical transcription factor that regulates cellular response to oxidative stress . By inhibiting NRF2 and its downstream target GPX4, these compounds can disrupt the redox balance within tumor cells, leading to the accumulation of lethal lipid peroxides and ultimately, ferroptotic cell death . The presence of the bromo-substituent and the isonicotinoyl group may influence the compound's binding affinity and specificity, making it a valuable chemical tool for probing these mechanisms. Applications: This reagent is intended for research applications only, including in vitro studies on cancer biology, investigations into ferroptosis signaling pathways (particularly the KEAP1-NRF2-GPX4 axis), and as a building block in the synthesis of more complex molecules for drug discovery. Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-bromo-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O3S/c19-16-3-1-2-4-17(16)26(24,25)21-13-14-7-11-22(12-8-14)18(23)15-5-9-20-10-6-15/h1-6,9-10,14,21H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHNAISXKGFLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonamide formation with the bromobenzene derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include substituted benzenesulfonamides, sulfoxides, sulfones, and biaryl compounds .

Scientific Research Applications

2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other sulfonamide derivatives, particularly in its benzenesulfonamide backbone. Below is a comparative analysis with a closely related compound from the provided evidence (Example 53 in ):

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Structural Analysis Tools
2-Bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide Bromine (2-position), isonicotinoyl-piperidinylmethyl Not reported Not reported SHELXL , ORTEP-3
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorine (chromen, pyrimidine), methyl group, chromen-4-one 589.1 175–178 SHELXTL , WinGX

Key Differences and Implications

The isonicotinoyl-piperidinylmethyl group introduces a rigid, nitrogen-rich moiety, contrasting with Example 53’s chromen-4-one system, which is associated with kinase inhibition .

Physical Properties :

  • Example 53 exhibits a moderate melting point (175–178°C), likely due to its planar chromen-4-one system enhancing crystallinity. The target compound’s melting point remains uncharacterized but could differ significantly due to its flexible piperidine ring.

Synthesis and Characterization: Both compounds utilize Suzuki-Miyaura coupling (as inferred from Example 53’s synthesis in ). However, the target compound’s isonicotinoyl group may require specialized acylation steps. Structural validation for such compounds relies on software like SHELXL and ORTEP-3 to resolve complex torsional angles in the piperidine and sulfonamide groups.

Biological Activity

2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, pharmacokinetics, and interactions with biological systems, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound reflects its complex structure, which includes a bromine atom, a sulfonamide group, and a piperidine moiety. This structure is critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of isonicotinoyl hydrazones have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Isonicotinoyl hydrazone derivativeStaphylococcus aureus64 µg/mL
Isonicotinoyl arylketone hydrazonesEscherichia coli32 µg/mL

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Studies on related sulfonamides have shown interactions with human serum albumin (HSA), affecting drug distribution and efficacy. The binding affinity of such compounds to HSA can indicate their potential therapeutic benefits.

Table 2: Binding Affinity Data

Compound NameBinding Constant (M^-1)Interaction Type
4-Bromo-N-(thiazol-2-yl)benzenesulfonamide10610^6Static fluorescence quenching
This compoundTBDTBD

Case Study 1: Interaction with Human Serum Albumin

A study focusing on the interaction of sulfonamide derivatives with HSA utilized multi-spectroscopic techniques to elucidate binding mechanisms. The findings suggest that the compound may alter the conformational state of HSA, enhancing its esterase activity, which could be beneficial in drug metabolism.

Case Study 2: Antitumor Activity

In vitro studies on related compounds demonstrated significant antitumor activity against various cancer cell lines. For example, complexes formed with copper(II) ions exhibited cytotoxic effects against pancreatic and gastric cancer cells, indicating a potential pathway for further investigation into the antitumor properties of this compound.

Q & A

Q. What are the key synthetic pathways for 2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

  • Coupling Reactions : Reacting a brominated benzenesulfonyl chloride with a piperidinylmethyl-isonicotinoyl intermediate under basic conditions (e.g., triethylamine in dichloromethane or DMF) .
  • Purification : Flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
  • Optimization : Temperature control (0–25°C) and inert atmosphere (argon/nitrogen) minimize side reactions like oxidation or hydrolysis. Solvent polarity adjustments (e.g., switching from DCM to DMF) can enhance reaction yields by stabilizing intermediates .

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths, angles, and torsional conformations (e.g., triclinic crystal system with space group P1, α = 74.4°, β = 69.1°, γ = 62.6°) .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify sulfonamide NH (~10.5 ppm) and aromatic protons (6.8–8.2 ppm) .
    • HRMS : Validates molecular formula (e.g., [M+H]+^+ at m/z 535.47) .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of sulfonamide derivatives?

Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds across studies .
  • Environmental Stability Testing : Assess compound degradation under varying pH/temperature to explain activity discrepancies (e.g., hydrolysis of the sulfonamide group at pH > 9) .
  • Meta-Analysis : Compare IC50_{50} values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding to targets (e.g., carbonic anhydrase IX). Parameters:
    • Grid Box : Centered on active site (coordinates X=15.2, Y=22.1, Z=18.4).
    • Scoring Functions : MM-GBSA refines binding energy estimates .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Q. What are the challenges in designing enantioselective syntheses for chiral derivatives of this compound?

Methodological Answer:

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-ruthenium complexes) .
  • Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) confirms enantiomeric excess (>98%) .

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